

The Physicochemical Profile of Rupatadine-d4 Fumarate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Rupatadine-d4 Fumarate, a deuterated analog of Rupatadine Fumarate. Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist.[1] The inclusion of deuterium atoms can modify the pharmacokinetic profile of a drug, making its deuterated standards essential for analytical and bioanalytical studies. This document details its core properties, the experimental methodologies for their determination, and its primary mechanism of action.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rupatadine-d4 Fumarate. This data is crucial for its handling, formulation, and analysis in a research and development setting.



Property	Value	Source(s)
Chemical Name	(E)-but-2-enedioic acid;8-chloro-11-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[2][3]cyclohepta[2,4-b]pyridine	[4]
Synonyms	Rupatadine D4 fumarate, UR- 12592 D4 fumarate	[5][6]
CAS Number	1795153-63-7	[4][5][7]
Molecular Formula	C30H26D4CIN3O4	[4][6]
Molecular Weight	536.05 g/mol	[4][6]
Appearance	Solid	[8]
Melting Point	194-201°C (for Rupatadine Fumarate)	[8]
Solubility	Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform (for Rupatadine Fumarate).	[9]
Chemical Stability	Stable under recommended storage conditions. Sensitive to strong acids/alkalis and strong oxidizing/reducing agents. Degrades under oxidative stress.	[8][10]

Note: Some data, such as melting point and solubility, are reported for the non-deuterated Rupatadine Fumarate and are expected to be comparable for Rupatadine-d4 Fumarate.

Experimental Protocols



Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail the standard methodologies for key analytical procedures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Detailed Protocol:

- Preparation: Add an excess amount of Rupatadine-d4 Fumarate to a series of vials containing the desired solvent or buffer system (e.g., pH-adjusted buffers to simulate physiological conditions).[12] The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]
- Agitation: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13]
- Equilibration: Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required should be established in preliminary assessments by sampling at various time points until the concentration plateaus.[13]
- Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
 [12]
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
- Quantification: Analyze the concentration of Rupatadine-d4 Fumarate in the supernatant using a validated analytical method, such as UV-Visible Spectrophotometry or a stabilityindicating RP-HPLC method.[9][14] The solubility is reported in units such as mg/mL or μg/mL.



Melting Point Determination (Capillary Method)

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. The capillary method is a standard pharmacopeial technique.[15][16]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[17]

Detailed Protocol:

- Sample Preparation: Ensure the Rupatadine-d4 Fumarate sample is completely dry and finely powdered.[17]
- Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[15]
- Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[18]
- Heating: Heat the sample at a controlled rate. A typical procedure involves a rapid ramp to a temperature approximately 5°C below the expected melting point, followed by a slower, controlled ramp of about 1°C per minute.[15]
- Observation and Recording: Observe the sample through a magnifying eyepiece. Record the
 temperature at which the first signs of melting (collapse point) are observed and the
 temperature at which the sample becomes completely liquid (clear point).[15] This range is
 the melting point of the substance.

Purity and Assay Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity and assay of active pharmaceutical ingredients.[10]

Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column.



Exemplary Protocol (based on published methods for Rupatadine Fumarate):

- Chromatographic System: An HPLC system equipped with a PDA detector and a suitable data acquisition system.[10]
- Column: A common choice is a C18 or similar reversed-phase column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 μm).[10]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH adjusted) and an organic solvent like methanol or acetonitrile.[9][10]
 The mobile phase should be filtered and degassed before use.
- Flow Rate: Typically set around 1.0 to 1.5 mL/min.[9][10]
- Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[10]
- Detection Wavelength: Set at a wavelength where the analyte shows maximum absorbance, such as 264 nm for Rupatadine.[10]
- Sample Preparation: Accurately weigh and dissolve the Rupatadine-d4 Fumarate sample in the mobile phase or a suitable solvent to a known concentration.
- Analysis: Inject a defined volume (e.g., 50 μL) of the sample and standard solutions into the chromatograph.[9] The retention time is used for identification, and the peak area is used for quantification against a standard curve.

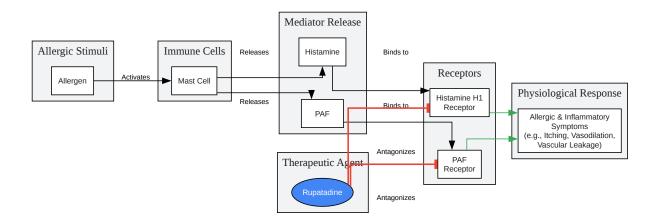
Mechanism of Action and Signaling Pathway

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a potent and selective antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[2][19][20] This dual antagonism provides a comprehensive blockade of the key mediators involved in allergic and inflammatory responses.[2][21]

The binding of histamine to H1 receptors on various cells triggers symptoms like itching, vasodilation, and increased mucus production.[2] Simultaneously, PAF, a potent phospholipid mediator, contributes to vascular leakage, inflammation, and bronchoconstriction.[19][21] By



blocking both of these receptors, Rupatadine effectively inhibits the downstream signaling cascades that lead to the clinical manifestations of allergic conditions such as allergic rhinitis and urticaria.[1][2]



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Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

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